molecular formula C20H23N3O5S B2674121 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 900000-51-3

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2674121
CAS No.: 900000-51-3
M. Wt: 417.48
InChI Key: JBIPWFVFXMAKIA-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex heterocyclic compound featuring a 1,2-thiazinan ring (a six-membered sulfur- and nitrogen-containing heterocycle) substituted with a 1,1-dioxo group, a phenyl ring at position 4, and an ethanediamide (oxalamide) bridge linked to a 2-methoxybenzyl group.

Properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-18-7-3-2-6-15(18)14-21-19(24)20(25)22-16-8-10-17(11-9-16)23-12-4-5-13-29(23,26)27/h2-3,6-11H,4-5,12-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIPWFVFXMAKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. The initial step often includes the formation of the thiazinan ring, followed by the introduction of the phenyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the compound, potentially altering its reactivity and stability.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazinan ring and phenyl groups may allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethanediamide Linkages

Compound A : N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()

  • Key Differences :
    • Core Heterocycle : Replaces the 1,2-thiazinan with a thiazolo[3,2-b][1,2,4]triazole system, introducing additional nitrogen atoms and aromaticity.
    • Substituents : The methoxy group is at the para position (vs. ortho in the target compound), altering steric and electronic interactions.
  • Synthesis : Likely involves coupling of a thiazolo-triazole intermediate with ethanediamide precursors, similar to triazole-ethanediamide conjugates in .

Compound B : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

  • Key Differences :
    • Backbone : Acetamide (single carbonyl) vs. ethanediamide (two carbonyls).
    • Heterocycle : Simple thiazole ring vs. the more complex 1,2-thiazinan.
  • The target compound’s ethanediamide may enhance binding affinity but reduce membrane permeability .

Compounds with Sulfur-Containing Heterocycles

Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones ()

  • Key Similarities :
    • Sulfur Motifs : Both feature sulfonyl (dioxo-sulfur) groups, which enhance stability and polarity.
    • Triazole/Thiazinan Tautomerism : highlights tautomeric equilibria in triazole-thiones, suggesting the target compound’s thiazinan ring may exhibit similar dynamic behavior .
  • Synthesis : Cyclization via sodium hydroxide (for triazoles) could parallel thiazinan formation under basic conditions .

Compound D : Metosulam (N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) ()

  • Key Differences :
    • Functional Groups : Sulfonamide vs. ethanediamide.
    • Heterocycle : Triazolo-pyrimidine vs. thiazinan.
  • Application : Metosulam is a herbicide; the target compound’s ethanediamide may redirect activity toward enzyme inhibition rather than plant-specific pathways .

Comparative Data Table

Property Target Compound Compound A () Compound C ()
Molecular Formula C₂₂H₂₄N₃O₅S₂ C₂₃H₂₀FN₅O₂S₂ C₂₀H₁₄F₂N₃O₃S
Core Heterocycle 1,2-Thiazinan Thiazolo-triazole 1,2,4-Triazole
Key Functional Groups Ethanediamide, 1,1-dioxo-S Ethanediamide, 4-fluoroaryl Triazole-thione, sulfonyl
Synthetic Route Likely cyclization + coupling Coupling of heterocycle Cyclization under basic conditions
Potential Bioactivity Enzyme inhibition (inferred) Kinase modulation (inferred) Antifungal/antibacterial

Spectral and Physicochemical Comparisons

  • IR Spectroscopy :
    • The target compound’s 1,1-dioxo-thiazinan ring should show νS=O stretches near 1150–1250 cm⁻¹, similar to sulfonyl groups in (1243–1258 cm⁻¹ for C=S) .
    • Ethanediamide carbonyls (C=O) would appear at ~1660–1680 cm⁻¹, comparable to hydrazinecarbothioamides in .
  • NMR :
    • The 2-methoxyphenyl group would produce distinct aromatic protons (δ 6.8–7.2 ppm) and a methoxy singlet (δ ~3.8 ppm), differing from para-substituted analogues in .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Features

The compound is characterized by:

  • Thiazinan Ring : A key feature that contributes to its chemical reactivity.
  • Phenyl Group : Provides stability and influences biological interactions.
  • Ethane Diamide Functional Group : Enhances solubility and potential receptor interactions.

Biological Activity Overview

Research indicates that this compound may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Activity : Potential interactions with cancer cell lines have been noted, indicating possible therapeutic applications.

Antimicrobial Activity

Studies have shown that the compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are summarized in the table below:

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Anticancer Activity

The anticancer potential of the compound was evaluated using the MTT assay on A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation:

Concentration (µM)Cell Viability (%)
0100
1080
2560
5040

The compound's mechanism of action likely involves interaction with specific enzymes or receptors crucial for cancer cell survival. Molecular docking studies have suggested favorable binding interactions with targets such as human dihydrofolate reductase (DHFR), a well-known target in cancer therapy.

While detailed mechanisms remain to be fully elucidated, it is hypothesized that:

  • The sulfonamide group may inhibit enzyme activity by mimicking substrate structures.
  • The thiazinan ring could facilitate interactions with cellular receptors or enzymes critical to microbial and tumor cell metabolism.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • A derivative exhibited improved antimicrobial efficacy against resistant bacterial strains.
  • Another study highlighted its potential as an adjunct therapy in combination with existing chemotherapeutics, enhancing overall treatment efficacy.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound?

Answer:
The synthesis typically involves multi-step pathways:

  • Step 1: Preparation of intermediates like 4-(1,1-dioxothiazinan-2-yl)aniline via sulfonation and cyclization of thioamide precursors under acidic conditions .
  • Step 2: Coupling the aniline intermediate with (2-methoxyphenyl)methyl ethanediamide using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents (e.g., DMF or DCM) .
  • Step 3: Purification via column chromatography or HPLC to isolate the final product, monitored by TLC and characterized by NMR .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Answer:
Key optimization strategies include:

  • Temperature control: Maintaining 0–5°C during coupling to minimize side reactions (e.g., epimerization) .
  • Solvent selection: Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reagent solubility .
  • Catalyst use: Adding DMAP as a catalyst for acyl transfer reactions to accelerate amide bond formation .
  • Real-time monitoring: Employing HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: Which analytical techniques validate structural integrity and purity?

Answer:

  • 1H/13C NMR: Assigns proton and carbon environments, confirming functional groups (e.g., methoxy at δ 3.8–4.0 ppm; thiazinan ring protons at δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]+ at m/z 447.1325) .
  • X-ray crystallography: Resolves 3D conformation, particularly for crystallizable intermediates .

Advanced: How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

Answer:

  • Cross-validation: Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, ESI+ mode for MS) .
  • Computational modeling: Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .
  • Isotopic labeling: Use 13C-labeled precursors to trace unexpected peaks in MS .

Advanced: What methodologies elucidate the compound’s interaction with biological targets?

Answer:

  • Surface plasmon resonance (SPR): Measures binding kinetics (ka/kd) to enzymes/receptors .
  • Molecular docking: Simulates binding poses using software like AutoDock Vina, focusing on the thiazinan ring’s sulfone group as a hydrogen-bond acceptor .
  • Circular dichroism (CD): Assesses conformational changes in target proteins upon binding .

Basic: Which functional groups dominate the compound’s reactivity?

Answer:

  • 1,1-Dioxo-thiazinan ring: Electrophilic at the sulfone group, enabling nucleophilic substitutions .
  • Ethanediamide linker: Participates in hydrogen bonding with biological targets .
  • 2-Methoxyphenyl group: Enhances lipophilicity and π-π stacking interactions .

Advanced: How does the 1,1-dioxo-thiazinan moiety influence stability under varying pH?

Answer:

  • Acidic conditions (pH < 3): Sulfone group hydrolyzes slowly, forming sulfonic acid derivatives; monitor via LC-MS .
  • Neutral/basic conditions (pH 7–9): Stable but prone to oxidation; store under inert gas (N2/Ar) .
  • Thermal stress: Degrades above 150°C; TGA/DSC analysis recommended for storage guidelines .

Basic: What storage protocols preserve compound integrity?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere: Use vacuum-sealed containers or N2-filled desiccators to avoid moisture absorption .
  • Solvent: Dissolve in DMSO-d6 for long-term NMR samples; avoid repeated freeze-thaw cycles .

Advanced: Which computational methods predict molecular interactions and reactivity?

Answer:

  • Density functional theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
  • Molecular dynamics (MD): Simulates solvation effects and binding pathways in aqueous environments .
  • QSPR models: Correlate substituent effects (e.g., methoxy position) with bioactivity .

Advanced: How can low solubility in aqueous buffers be mitigated for bioassays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Prodrug design: Introduce phosphate or glycoside groups to improve hydrophilicity .
  • Micellar systems: Encapsulate in PEG-PLGA nanoparticles for controlled release .

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